2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde
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Overview
Description
2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H4ClNOS. It is characterized by a fused ring system containing both thiophene and pyrrole moieties, with a chlorine atom and an aldehyde functional group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorothiophene with a suitable pyrrole derivative in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid.
Reduction: 2-Chloro-4H-thieno[3,2-b]pyrrole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, it can inhibit lysine-specific demethylases, which play a role in gene regulation and are targets for cancer therapy . The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions with the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds have shown activity against hepatitis C virus and other viruses.
Benzo[4,5]thieno[2,3-b]pyridine derivatives: Used as host materials for high triplet energy materials.
Uniqueness
2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile intermediate in the synthesis of various biologically active compounds and advanced materials .
Properties
IUPAC Name |
2-chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-7-2-5-6(11-7)1-4(3-10)9-5/h1-3,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGPWZKQOBAUCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1SC(=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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